molecular formula C15H18N4OS2 B5844581 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione

4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione

Cat. No. B5844581
M. Wt: 334.5 g/mol
InChI Key: XEANEUCWOMKWJS-UHFFFAOYSA-N
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Description

4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione, also known as AMPT, is a widely used inhibitor of tyrosine hydroxylase. It has been studied extensively for its role in the regulation of dopamine synthesis and release in the brain.

Mechanism Of Action

4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione inhibits the enzyme tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA, the precursor of dopamine. By blocking this enzyme, 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione reduces the synthesis and release of dopamine in the brain. This mechanism of action has been extensively studied and is well-understood.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione are primarily related to its role in the regulation of dopamine synthesis and release. 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione has been shown to reduce dopamine levels in the brain, which can lead to a variety of physiological and behavioral changes. These changes include alterations in mood, emotion, and cognition, as well as changes in motor function and reward processing.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to selectively inhibit dopamine synthesis and study its effects on various physiological and behavioral processes. However, one limitation of using 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione is its potential for off-target effects, as it may also inhibit other enzymes involved in the synthesis of neurotransmitters other than dopamine.

Future Directions

For 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione research include further investigation of its effects on motivation and reward processing, as well as its potential as a therapeutic agent for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione involves the reaction of 2-mercaptobenzothiazole with phenyl isothiocyanate, followed by the reaction with 4-methylpiperazine and then acylation with acetic anhydride. The final product is obtained by the reaction of the resulting intermediate with ammonium hydroxide.

Scientific Research Applications

4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione is widely used in scientific research to study the regulation of dopamine synthesis and release in the brain. It has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and schizophrenia. 4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione has also been used to study the effects of dopamine on learning and memory, as well as its role in the regulation of mood and emotion.

properties

IUPAC Name

(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-17-7-9-18(10-8-17)14(20)12-13(16)19(15(21)22-12)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANEUCWOMKWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione

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